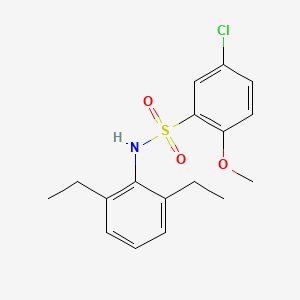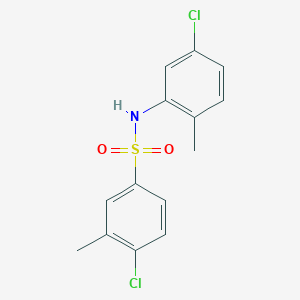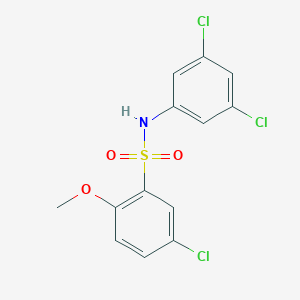
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide, also known as CP-809,101, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Another area of research is its potential as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions. Finally, there is interest in developing more potent and selective derivatives of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide for use in basic research and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 4-cyanophenylpiperazine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also shown potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-7-8-18(16(2)13-15)22-20(25)24-11-9-23(10-12-24)19-6-4-3-5-17(19)14-21/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYXBZEQNXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)





![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)
